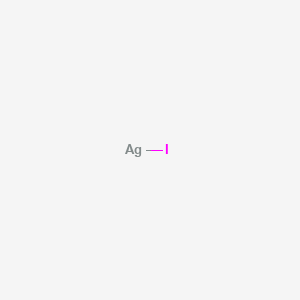

Silver Iodide

描述

Synthesis Analysis

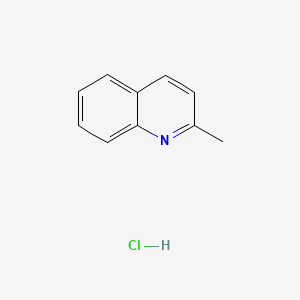

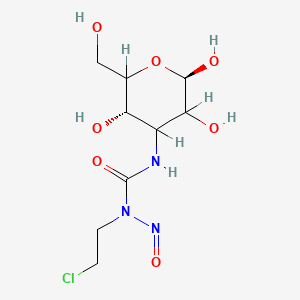

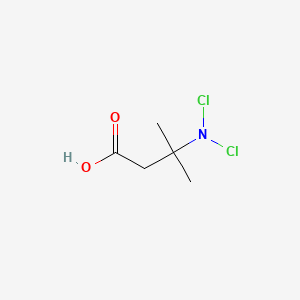

Synthesis via Organic Templates : Silver iodide can be synthesized under the direction of large conjugated organic cationic structure-directing agents (SDAs). For example, Hao-Hong Li et al. (2009) described the synthesis of three silver iodides using quinolinium derivatives as SDAs, resulting in different dimensional structures (Hao‐Hong Li et al., 2009).

Gas Phase Synthesis : George N. Khairallah and R. O'hair (2008) explored the gas phase synthesis of silver iodide cluster cations via ion-molecule reactions, revealing the formation of new subvalent silver iodide clusters (Khairallah & O'hair, 2008).

Molecular Structure Analysis

Hexagonal Silver Iodide : G. Burley (1963) conducted a detailed refinement of the structure of hexagonal silver iodide, finding it to exhibit a wurtzite-type structure (Burley, 1963).

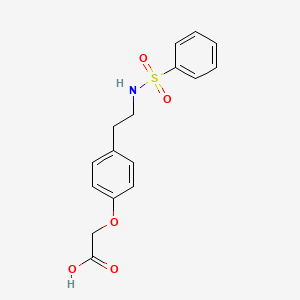

Coordination Polymers : I. Ino et al. (2000) studied silver iodide coordination polymers with aryl iodide derived ligands, revealing diverse structural motifs and interesting iodine-silver interactions (Ino et al., 2000).

Chemical Reactions and Properties

- Silver-Catalyzed Reactions : Chunmei Wei et al. (2003) demonstrated that silver iodide can catalyze the three-component coupling of aldehyde, alkyne, and amines, showcasing its potential as a catalyst in organic synthesis (Wei, Li, & Li, 2003).

Physical Properties Analysis

- Crystal Structure in Solutions : M. Johnsson and I. Persson (1987) investigated the structure of silver iodide in tetrahydrothiophene solution using X-ray scattering and Raman spectroscopy, revealing insights into its solvated state (Johnsson & Persson, 1987).

Chemical Properties Analysis

Stereochemistry : V. N. Serezhkin et al. (2003) conducted a crystal-chemical analysis of silver iodide, examining the coordination numbers and bond lengths of silver atoms, providing detailed insights into its chemical properties (Serezhkin, Serezhkina, & Pushkin, 2003).

Colloidal Properties : Sanae Tamura et al. (2003) studied the synthesis and properties of silver iodide nanoparticles, revealing their varied sizes and potential applications (Tamura et al., 2003).

科研应用

Nanoparticle Preparation and Phase Transition : AgI is notable for its superionic conductivity, particularly in its α-phase, which exhibits high silver ionic conductivity. This phase, however, typically appears only at high temperatures, limiting its practical applications. Research has focused on the synthesis of AgI nanoparticles, especially sub-10 nm nanoparticles, to stabilize the superionic phase at lower temperatures, expanding its practical applications (Yamasaki et al., 2013).

Characterization in a Spinning Disk Reactor : Another study focused on characterizing AgI nanoparticles synthesized in a spinning disk reactor. This study explored the impact of various operating variables on particle size and yield, as well as the transition point of the produced AgI nanoparticles from α-phase to β/γ-phase (Liu et al., 2012).

Ion Chromatography and Amperometric Detection : AgI has been used in ion chromatography for the sensitive determination of iodide in real samples. A silver-based solid carbon paste electrode was developed for this purpose, demonstrating the utility of AgI in analytical chemistry (Malongo et al., 2008).

Ice Nucleation : AgI particles serve as effective nuclei for ice crystal formation in super-cooled water and water vapor. This property has implications for weather modification and study of cloud physics (Vonnegut, 1947).

Toxicological Studies : Research on PVP-coated AgI nanoparticles and silver ions has explored their potential to induce reactive oxygen species, apoptosis, and necrosis in human monocytic cells. This study highlights the importance of understanding the toxicological impacts of nanomaterials (Foldbjerg et al., 2009).

Anion-Cation Dynamics in Superionic Conduction : A study on AgI's superionic transition revealed a collaborative effect among cations and anions, facilitating the hopping mechanism that underpins its superionic conductivity (Vivas Tulandy et al., 2019).

Polytypism and Photocatalytic Applications : AgI's tendency to form stacking-disordered materials and its polytypism, influenced by the silver cation to iodide molar ratio, are important for its applications in photocatalysis, antimicrobial coatings, and photography (Smith et al., 2018).

Safety And Hazards

未来方向

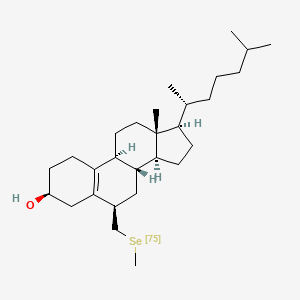

There are several methods that could be followed to reduce the discolouration concern, including the use of nanoparticles of silver, of silver fluoride, or of selenium or other metals with antimicrobial actions . Future research should address the topic of selenium chemistry to optimise how SeNPs would be used with or in place of ionic silver .

性质

IUPAC Name |

iodosilver | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.HI/h;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFPLIAKTHOCQP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ag]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgI | |

| Record name | silver iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064836 | |

| Record name | Silver iodide (AgI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.773 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow odorless solid; Gradually darkened by light; [Merck Index] Insoluble in water (28X10-7 g/l at 25 deg C); [HSDB] | |

| Record name | Silver iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7041 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1506 °C | |

| Record name | SILVER IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in hydriodic acid, /aqueous solutions of/ potassium iodide, sodium chloride, potassium cyanide, ammonium hydroxide, and sodium thiosulfate., Sol in concn soln of alkali bromides, chlorides, thiocyanates, thiosulfates, mercuric and silver nitrates, In water, 28X10-7 g/l @ 25 °C; 25X10-6 g/l at 60 °C | |

| Record name | SILVER IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

5.67 | |

| Record name | SILVER IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 MM HG @ 820 °C | |

| Record name | SILVER IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Silver Iodide | |

Color/Form |

Light yellow, powder; crystals are hexagonal or cubic | |

CAS RN |

7783-96-2 | |

| Record name | Silver iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver iodide (AgI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver iodide (AgI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

552 °C | |

| Record name | SILVER IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)